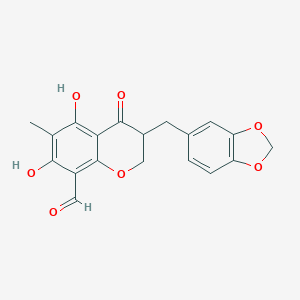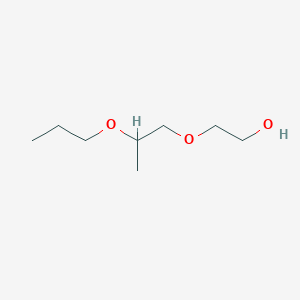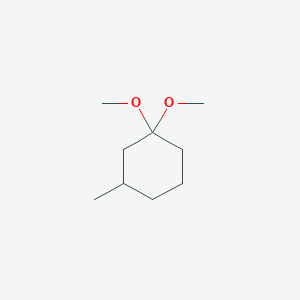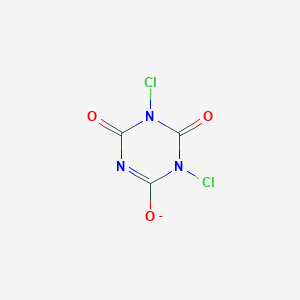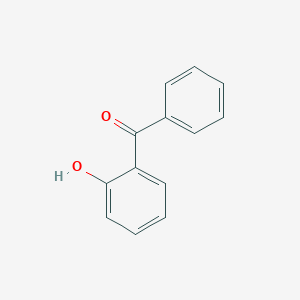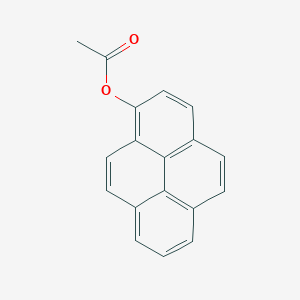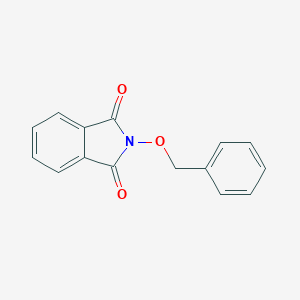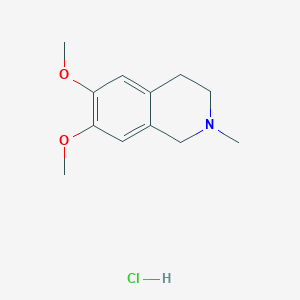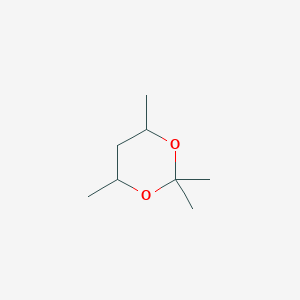
2,2,4,6-Tetramethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6-Tetramethyl-1,3-dioxane is a cyclic ether compound that has been widely used in scientific research applications. Its unique chemical structure has made it an important tool for various laboratory experiments.
Mechanism Of Action
The mechanism of action of 2,2,4,6-Tetramethyl-1,3-dioxane is not well understood. However, it is believed that its unique chemical structure allows it to act as a good solvent for organic compounds, particularly for hydrophobic compounds. It is also believed that its cyclic structure allows it to stabilize radical reactions.
Biochemical And Physiological Effects
2,2,4,6-Tetramethyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe solvent for organic compounds. It has low toxicity and is not known to cause any adverse effects on human health.
Advantages And Limitations For Lab Experiments
The advantages of using 2,2,4,6-Tetramethyl-1,3-dioxane in laboratory experiments include its ability to dissolve hydrophobic compounds, its stability in radical reactions, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the use of 2,2,4,6-Tetramethyl-1,3-dioxane in scientific research. One direction is the development of new synthesis methods that are more cost-effective and easier to perform. Another direction is the study of its mechanism of action and its potential use in other chemical reactions. Additionally, its use as a solvent for drug discovery and development is an area of interest for future research. Overall, 2,2,4,6-Tetramethyl-1,3-dioxane has the potential to be an important tool for various scientific research applications.
Synthesis Methods
The synthesis of 2,2,4,6-Tetramethyl-1,3-dioxane can be achieved through several methods. One common method is the reaction of tetramethyl orthosilicate with ethylene glycol in the presence of a strong acid catalyst. Another method involves the reaction of tetramethyl orthosilicate with ethylene oxide in the presence of a Lewis acid catalyst. Both methods produce high yields of 2,2,4,6-Tetramethyl-1,3-dioxane.
Scientific Research Applications
2,2,4,6-Tetramethyl-1,3-dioxane has been widely used in scientific research applications. Its unique chemical properties make it an important tool for various laboratory experiments. It is commonly used as a solvent for organic compounds, particularly for the dissolution of hydrophobic compounds. It is also used as a reaction medium for various chemical reactions. Additionally, it is used as a stabilizer for radical reactions and as a protecting group for alcohols and amines.
properties
CAS RN |
17227-17-7 |
|---|---|
Product Name |
2,2,4,6-Tetramethyl-1,3-dioxane |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-7(2)10-8(3,4)9-6/h6-7H,5H2,1-4H3 |
InChI Key |
GPKRWHGIASNHBE-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)(C)C)C |
Canonical SMILES |
CC1CC(OC(O1)(C)C)C |
Other CAS RN |
20268-00-2 |
synonyms |
2,2,4,6-tetramethyl-1,3-dioxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



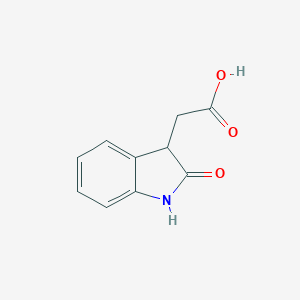
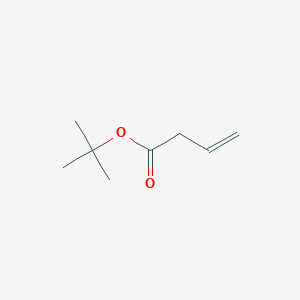

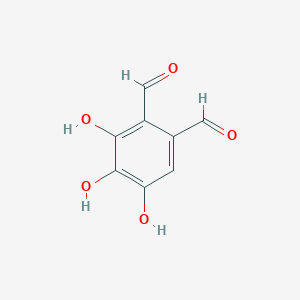
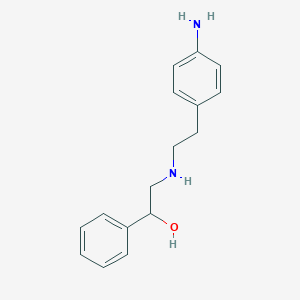
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)
